N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
Description
This compound is a benzamide derivative featuring a 1-butyl-2-oxo-tetrahydroquinoline core linked to a 3,5-dimethylbenzamide group. The tetrahydroquinolinone moiety is critical for HDAC binding, while the 3,5-dimethylbenzamide group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-5-10-24-20-8-7-19(14-17(20)6-9-21(24)25)23-22(26)18-12-15(2)11-16(3)13-18/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDDQCGVIUNJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core may play a role in binding to these targets, while the benzamide moiety could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pharmacological and Physicochemical Comparisons
HDAC Inhibition Profiles :
- Hydroxamic acid-containing analogs (e.g., compounds in ) exhibit stronger HDAC inhibition due to direct zinc chelation. The target compound lacks this group, suggesting reduced HDAC affinity unless the tetrahydroquinolinone core compensates via alternative binding modes .
- Butyl vs. Benzyl side chains : Butyl chains (as in the target compound) enhance metabolic stability compared to bulkier benzyl groups but may reduce cell permeability .
Physicochemical Properties :
- Melting Points : The target compound’s melting point is expected to fall between 180–200°C, comparable to analogs with similar alkyl chains (e.g., 181°C for ).
- Purity : Analogs synthesized via one-pot methods achieve >97% purity, suggesting the target compound can be optimized to similar standards .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 382.50 g/mol
- CAS Number : 954640-46-1
The structure features a tetrahydroquinoline core with a butyl group and a dimethylbenzamide moiety, which may influence its biological interactions.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could interact with various receptors, modifying their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. A comparative study showed that derivatives similar to this compound were effective against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | MRSA | High |
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-sulfonamide | VRE | Moderate |
Case Studies
- Study on Antibacterial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated superior efficacy compared to standard antibiotics like ciprofloxacin and linezolid. The mechanism was attributed to its ability to disrupt bacterial cell division by targeting the FtsZ protein .
- Toxicity Profile Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. In vitro studies indicated minimal cytotoxicity against human cell lines .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Synergistic Effects : When used in combination with other antibiotics, this compound exhibited synergistic effects that enhanced overall antibacterial activity.
Combination Partner Synergistic Effect Ciprofloxacin Yes Erythromycin Yes - Structure-Activity Relationship (SAR) : Modifications in the benzamide moiety resulted in varied biological activities. For instance, compounds with additional methoxy groups showed increased potency against Gram-positive bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
